
3-Pyridinylmethyl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinylmethyl beta-D-glucopyranoside is a chemical compound with the molecular formula C12H17NO6 and a molecular weight of 271.27 g/mol . It is a glycoside, specifically a beta-D-glucopyranoside, where the glucopyranoside moiety is linked to a pyridinylmethyl group. This compound is significant in the biomedical realm, exhibiting multifaceted utility in research of various afflictions such as cancer, diabetes, and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinylmethyl beta-D-glucopyranoside can be achieved through enzymatic methods. One approach involves the use of engineered beta-glucosidase in organic solvents and ionic liquids. For example, the N189F dalcochinase mutant can catalyze the reverse hydrolysis reactions to synthesize glucopyranosides . The reaction conditions typically involve a mixture of glucose and the desired alcohol (in this case, pyridinylmethyl alcohol) in the presence of the enzyme at a specific temperature, often around 30°C.
Industrial Production Methods
Industrial production of this compound can leverage the same enzymatic synthesis methods but on a larger scale. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, can enhance the yield and efficiency of the production process. The scalability of these methods allows for the production of the compound in quantities suitable for commercial and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinylmethyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The glucopyranoside moiety can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce alcohol or amine derivatives.
Applications De Recherche Scientifique
3-Pyridinylmethyl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which 3-Pyridinylmethyl beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the pyridinylmethyl group can interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or regulation of glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glucopyranoside without the pyridinylmethyl group.
Octyl beta-D-glucopyranoside: An alkyl glucopyranoside with an octyl group instead of a pyridinylmethyl group.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with a decyl group.
Uniqueness
3-Pyridinylmethyl beta-D-glucopyranoside is unique due to the presence of the pyridinylmethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors that are not possible with simpler glucopyranosides. Additionally, the compound’s ability to perturb cellular pathways makes it a valuable tool in biomedical research.
Propriétés
Numéro CAS |
151870-75-6 |
|---|---|
Formule moléculaire |
C12H17NO6 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(pyridin-3-ylmethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c14-5-8-9(15)10(16)11(17)12(19-8)18-6-7-2-1-3-13-4-7/h1-4,8-12,14-17H,5-6H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
LWBIIACCGLWTMU-RMPHRYRLSA-N |
SMILES |
C1=CC=NC(=C1)CC2(C(C(OC(C2O)O)CO)O)O |
SMILES isomérique |
C1=CC(=CN=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=CN=C1)COC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
3-Pyridinylmethyl beta-D-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


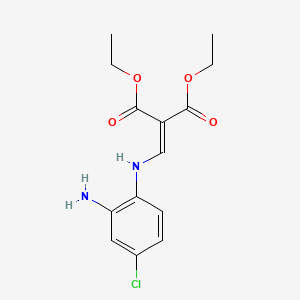

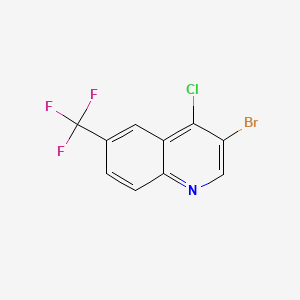
![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

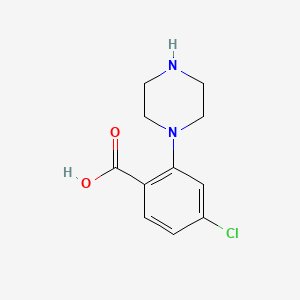
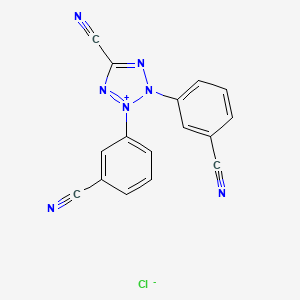
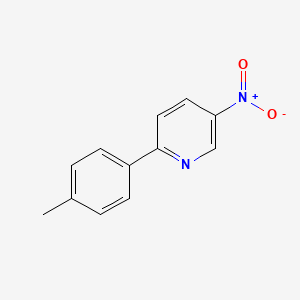

![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
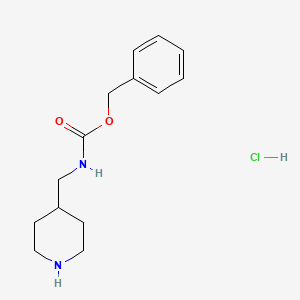
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
